Safety data sheet (SDS) and toxicology assessment for denatonium saccharide
Safety data sheet (SDS) and toxicology assessment for denatonium saccharide
Topic: Safety Data Sheet (SDS) and Toxicology Assessment for Denatonium Saccharide Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Executive Summary
Denatonium Saccharide (CAS: 90823-38-4) represents the apex of aversive technology, possessing a bitterness threshold of approximately 0.01 ppm—five times more potent than its structural analog, Denatonium Benzoate. While often interchangeable in colloquial discussion, the two salts exhibit divergent physiochemical properties that dictate their specific applications.
This guide provides a rigorous toxicological and safety assessment of Denatonium Saccharide. Unlike the benzoate salt, which is moderately water-soluble, the saccharide salt is characterized by low aqueous solubility and high lipophilicity , making it the candidate of choice for outdoor applications, polymer embedding, and long-acting aversive formulations where resistance to leaching is critical.
Chemical Identity & Physiochemical Profile[1][2][3][4][5][6][7]
The selection of Denatonium Saccharide over Denatonium Benzoate is rarely a question of toxicity, but rather one of solubility and persistence.
Table 1: Physiochemical Specifications
| Property | Data | Contextual Note |
| Chemical Name | Benzyldiethyl [(2,6-xylylcarbamoyl)methyl]ammonium saccharide | Quaternary ammonium cation with saccharinate anion.[1][2] |
| CAS Number | 90823-38-4 | Distinct from Benzoate (3734-33-6). |
| Molecular Weight | 507.65 g/mol | Heavier than Benzoate (446.58 g/mol ). |
| Appearance | White crystalline powder | Odorless, intensely bitter.[3][1][2][4] |
| Water Solubility | ~5 - 80 ppm (0.0005% - 0.008%) | Critical: Insoluble compared to Benzoate (~45 g/L). |
| Ethanol Solubility | ~7.2 g/L | Soluble in alcohols and organic solvents.[5] |
| Melting Point | 175–182 °C | High thermal stability for polymer processing. |
Formulation Implication
The low water solubility of the saccharide salt functions as a self-validating controlled release mechanism. In outdoor rodenticides or cable coatings, rain washout is minimized, maintaining the aversive threshold longer than the benzoate salt would allow.
Hazard Identification (GHS Classification)
The following classification applies to the Pure Substance (>98%) . Dilute formulations (<0.1%) typically fall into lower hazard categories.
Signal Word: DANGER
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | H315 |
| Serious Eye Damage | Category 1 | Causes serious eye damage. | H318 |
| STOT - SE | Category 3 | May cause respiratory irritation. | H335 |
Precautionary Principle: While the EPA classifies dilute end-use formulations (e.g., 0.065%) as Toxicity Category IV (low risk), the raw material is a quaternary ammonium compound and must be handled as a corrosive eye hazard.
Toxicological Assessment
Mechanism of Action (TAS2R Agonism)
Denatonium Saccharide functions not through systemic toxicity, but through hyper-activation of Type 2 Taste Receptors (TAS2Rs), specifically TAS2R4, TAS2R10, and TAS2R43. This activation triggers a G-protein coupled cascade that the brain interprets as "unbearable bitterness," inducing an immediate rejection reflex (spitting/gagging).
Diagram 1: TAS2R Signaling Pathway This pathway illustrates how Denatonium triggers the aversive response at the cellular level.
Caption: Signal transduction pathway for Denatonium-induced bitterness via TAS2R GPCRs.[6][7]
Acute Toxicity Profile
The safety margin of Denatonium Saccharide is established by the massive delta between its Aversive Threshold (0.01 ppm) and its Toxic Threshold (>1000 ppm) .
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Acute Oral Toxicity (Rat): LD50 ≈ 1430 mg/kg (Pure substance).
-
Interpretation: Moderately toxic if force-fed. However, voluntary ingestion of a lethal dose is virtually impossible due to the taste rejection reflex.
-
-
Acute Oral Toxicity (Rabbit): LD50 ≈ 1390 mg/kg.
-
Dermal Toxicity: LD50 > 2000 mg/kg. Not considered a skin sensitizer in formulations.[8]
-
Inhalation: LC50 data is limited, but dust inhalation causes severe respiratory irritation (coughing/sneezing) at non-toxic levels.
Chronic & Sub-chronic Toxicity
-
Carcinogenicity: Not listed by IARC, NTP, or OSHA. Structural analogs (Lidocaine, Benzoate) show no evidence of carcinogenicity.
-
Genotoxicity: Ames test negative (based on Benzoate analog data).
-
Reproductive Toxicity: No specific data indicating teratogenicity.
Handling, Exposure Controls & Safety Protocols
Occupational Exposure Limits (OEL)
No specific OEL exists. Adoption of a "Nuisance Dust" standard is recommended:
-
TWA (Time Weighted Average): 10 mg/m³ (Total Dust).
-
Respirable Fraction: 3 mg/m³.
Handling Decision Tree
The primary risk in a laboratory setting is cross-contamination . A few milligrams of aerosolized dust can render an entire lab's coffee supply undrinkable and cause widespread respiratory irritation.
Diagram 2: Safe Handling Workflow
Caption: Operational decision tree for minimizing exposure and cross-contamination risks.
Decontamination Protocol
Because Denatonium Saccharide is poorly soluble in water, standard soap and water cleanup is often ineffective and spreads the material.
-
Solvent Wipe: Use ethanol or isopropanol wipes to solubilize the residue.
-
Oxidation: Follow with a dilute sodium hypochlorite (bleach) solution to degrade the quaternary ammonium structure.
-
Rinse: Final rinse with water.[9]
Analytical Assessment Methodologies
For validation of content in pharmaceutical or industrial products, High-Performance Liquid Chromatography (HPLC) is the standard.
Standard Protocol Summary:
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Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).
-
Mobile Phase: Acetonitrile : Buffer (Phosphate pH 3.0) [40:60].
-
Note: Higher organic ratio required compared to Benzoate due to lipophilicity.
-
-
Detection: UV @ 210 nm or 263 nm.
-
Retention Time: Saccharide peak will elute later than Benzoate due to the hydrophobic anion.
References
-
National Center for Biotechnology Information (PubChem). (n.d.). Compound Summary for CID 100827, Denatonium saccharide. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2008). Denatonium Saccharide: Human Health Risk Scoping Document. Regulations.gov. Retrieved from [Link]
-
Stachowiak, W., et al. (2022). "Bitter" Results: Toward Sustainable Synthesis of the Most Bitter Substances...[10][11]. Journal of Chemical Education. Retrieved from [Link]
-
Meyerhof, W., et al. (2010). The Molecular Receptive Ranges of Human TAS2R Bitter Taste Receptors. Chemical Senses. Retrieved from [Link]
Sources
- 1. Denatonium Benzoate|Denatonium Saccharide|Denatonium Benzoate Solutions|Sucrose Octaacetate--Zhejiang Synose Tech Co., Ltd. (Former: Zhejiang Deyer Chemicals Co., Ltd.) [bitterbar.cn]
- 2. Denatonium Saccharide|90823-38-4--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 3. devinternationals.com [devinternationals.com]
- 4. Denatonium Saccharide|90823-38-4--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 5. scent.vn [scent.vn]
- 6. journals.physiology.org [journals.physiology.org]
- 7. academic.oup.com [academic.oup.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. aksci.com [aksci.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
